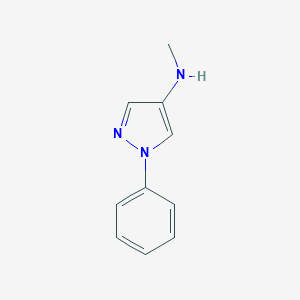

Pyrazole, 4-(methylamino)-1-phenyl-

Beschreibung

Significance of Pyrazole (B372694) Derivatives as Heterocyclic Scaffolds in Organic Chemistry

Pyrazole and its derivatives represent a vital class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This structural motif is considered a "privileged scaffold" in medicinal chemistry and materials science due to its remarkable versatility and wide spectrum of biological activities. ontosight.aiuni.lu The pyrazole ring is a cornerstone in the development of pharmaceuticals, agrochemicals, and dyes. nih.gov Its derivatives have been extensively studied and are known to exhibit a vast range of pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, analgesic, and anticonvulsant effects. ontosight.airesearchgate.net This broad utility stems from the pyrazole ring's unique electronic properties and its ability to act as a versatile building block in the synthesis of more complex molecules. nih.gov

Overview of Substituted Pyrazoles within the Azole Family

Pyrazoles belong to the larger family of azoles, which are five-membered aromatic heterocycles containing at least one nitrogen atom. The reactivity and properties of the pyrazole ring can be finely tuned by introducing various substituents at its carbon and nitrogen atoms. The position of these substituents dramatically influences the molecule's biological and chemical characteristics.

Among the various substituted pyrazoles, aminopyrazoles are particularly noteworthy. mdpi.com Specifically, 4-aminopyrazoles (4APs) have been investigated for a range of biological activities. mdpi.com Research has shown that this class of compounds can serve as potent inhibitors of various enzymes, such as Janus kinases (JAKs), which are crucial targets in cancer and inflammation therapies. nih.govnih.gov The amino group at the 4-position provides a key interaction point, often through hydrogen bonding, with biological targets. ontosight.ai

Contextualization of Phenylpyrazole Systems in Chemical Synthesis

The Compound in Focus: Pyrazole, 4-(methylamino)-1-phenyl-

Despite the rich chemistry of its parent classes, "Pyrazole, 4-(methylamino)-1-phenyl-" itself is not extensively documented in scientific literature. Public chemical databases confirm its structure and fundamental properties, but detailed research studies are notably absent. uni.lu

The structure consists of a central pyrazole ring, a phenyl group attached to one of the nitrogen atoms (N1), and a methylamino group at the C4 position. ontosight.aiuni.lu This specific arrangement suggests potential for biological activity based on the known properties of related compounds.

Table 1: Chemical Identity of Pyrazole, 4-(methylamino)-1-phenyl-

| Property | Value |

|---|---|

| IUPAC Name | N-methyl-1-phenyl-1H-pyrazol-4-amine |

| Molecular Formula | C₁₀H₁₁N₃ |

| Molecular Weight | 173.22 g/mol |

| Monoisotopic Mass | 173.09529 Da |

| SMILES | CNC1=CN(N=C1)C2=CC=CC=C2 |

| InChIKey | AJBBVANCWVOOQZ-UHFFFAOYSA-N |

| CAS Number | 209324-49-4 |

Data sourced from PubChem. uni.lu

Potential Research Avenues and Properties

Given the lack of direct research, the potential properties of 4-(methylamino)-1-phenylpyrazole can be inferred from the broader classes of 4-aminopyrazoles and phenylpyrazoles.

Synthesis: The synthesis of this compound would likely follow established protocols for creating substituted pyrazoles. A plausible route could involve the synthesis of a 4-amino-1-phenylpyrazole intermediate, followed by methylation of the amino group. The synthesis of 4-amino-1-phenylpyrazole derivatives often starts from precursors like substituted phenylhydrazine (B124118) and suitable three-carbon building blocks. chemmethod.com

Biological Activity: Based on analogous structures, this compound could be explored for several biological activities. The 4-aminopyrazole core is a known pharmacophore for kinase inhibition. nih.govnih.gov Therefore, it could be a candidate for screening in anticancer or anti-inflammatory research. The general class of pyrazole derivatives has been associated with a wide array of effects, as detailed in the table below.

Table 2: Investigated Biological Activities of the Broader Pyrazole Derivative Class

| Activity | Description |

|---|---|

| Anti-inflammatory | Pyrazole derivatives have shown potential to reduce inflammation. ontosight.airesearchgate.net |

| Analgesic | Certain derivatives exhibit pain-relieving properties. ontosight.ai |

| Anticancer | The pyrazole scaffold is found in several anticancer agents and kinase inhibitors. ontosight.ainih.gov |

| Enzyme Inhibition | Many pyrazoles are designed to inhibit specific enzymes, such as JAKs or COX. ontosight.ainih.gov |

| Antimicrobial | Antibacterial and antifungal properties have been reported for various pyrazole compounds. researchgate.net |

Structure

3D Structure

Eigenschaften

CAS-Nummer |

19730-17-7 |

|---|---|

Molekularformel |

C10H11N3 |

Molekulargewicht |

173.21 g/mol |

IUPAC-Name |

N-methyl-1-phenylpyrazol-4-amine |

InChI |

InChI=1S/C10H11N3/c1-11-9-7-12-13(8-9)10-5-3-2-4-6-10/h2-8,11H,1H3 |

InChI-Schlüssel |

AJBBVANCWVOOQZ-UHFFFAOYSA-N |

SMILES |

CNC1=CN(N=C1)C2=CC=CC=C2 |

Kanonische SMILES |

CNC1=CN(N=C1)C2=CC=CC=C2 |

Andere CAS-Nummern |

19730-17-7 |

Herkunft des Produkts |

United States |

Reaction Mechanisms and Chemical Transformations of Pyrazole, 4 Methylamino 1 Phenyl Systems

Electrophilic Aromatic Substitution on the Pyrazole (B372694) Nucleus

The pyrazole nucleus is a π-excessive aromatic heterocycle, which predisposes it to electrophilic substitution reactions. The position of this substitution is highly dependent on the nature and location of existing substituents on the ring.

In the pyrazole ring, electrophilic substitution preferentially occurs at the C4 position. This regioselectivity is a well-established characteristic of the pyrazole system. For 1-substituted pyrazoles, the C4 position is the most electron-rich and sterically accessible site for incoming electrophiles. The presence of an amino group at this position, as in the parent 4-aminopyrazole , would typically direct incoming electrophiles to the ortho and para positions. However, in the case of Pyrazole, 4-(methylamino)-1-phenyl- , the C4 position is already substituted. Therefore, further electrophilic attack on the pyrazole ring would be directed to the C3 or C5 positions, influenced by the combined electronic effects of the N1-phenyl and C4-methylamino groups.

Studies on related 5-amino-1-aryl-pyrazoles have shown that C-H activation can occur on the pyrazole ring, indicating its potential for substitution. For instance, H/D exchange experiments on 3-methyl-1-phenyl-1H-pyrazol-5-amine showed about 23% deuterium (B1214612) incorporation at the ortho C-H bonds of the pyrazole ring, suggesting that this position is susceptible to electrophilic attack.

The substituents on the pyrazole ring play a crucial role in modulating its reactivity. The N1-phenyl group generally acts as an electron-withdrawing group through its inductive effect, but it can also participate in resonance, which can influence the electron density of the pyrazole ring. The methylamino group at the C4 position is a strong electron-donating group through resonance, significantly activating the pyrazole nucleus towards electrophilic substitution.

Table 1: Influence of Substituents on Pyrazole Ring Reactivity

| Substituent | Position | Electronic Effect | Influence on Ring Activation |

| Phenyl | N1 | Electron-withdrawing (inductive), Resonance participant | Deactivating (inductive), can influence regioselectivity |

| Methylamino | C4 | Strong electron-donating (resonance) | Strong activation towards electrophilic substitution |

Reactivity of the Methylamino Group and Phenyl Substituent

The amino group in aminopyrazoles is a key site for further functionalization. While the title compound has a secondary methylamino group, the reactivity of the parent primary amino group is instructive. Primary amines on the pyrazole ring readily undergo condensation reactions with carbonyl compounds to form Schiff bases or can be involved in the construction of fused heterocyclic systems. For example, 4-amino-3,5-dimethyl-1,2,4-triazole has been shown to react with various benzaldehydes to form stable hemiaminals and subsequently Schiff bases.

The synthesis of 4-aminopyrazoles can be achieved through various methods, including the Knorr pyrazole synthesis and the condensation of a vinamidinium salt with a functionalized hydrazine (B178648). These synthetic routes highlight the importance of the amino functionality in building the pyrazole scaffold. The amino group in 5-amino-3-methyl-1-phenylpyrazole-4-carbonitrile has been utilized in cyclization reactions with formic acid to synthesize pyrazolo[3,4-d]pyrimidin-4(5H)-one.

In studies involving 5-amino-1-aryl-pyrazoles, it was observed that substituents on the phenyl ring significantly affect the yield of annulation reactions. Electron-donating groups (like methyl) on the phenyl ring led to higher yields, while electron-withdrawing groups (like fluoro, chloro, bromo, cyano, and trifluoromethyl) resulted in lower yields. Furthermore, H/D exchange experiments demonstrated that deuteration occurs at the ortho-positions of the N-phenyl ring, indicating that these positions are accessible for electrophilic attack, likely facilitated by a directing metallacycle in catalyzed reactions.

Table 2: Effect of Phenyl Substituents on Reaction Yields of 5-Amino-1-aryl-pyrazoles

| Substituent on Phenyl Ring (R) | Yield (%) |

| H | 95 |

| 4-Me | 98 |

| 4-F | 89 |

| 4-Cl | 85 |

| 4-Br | 82 |

| 4-CN | 73 |

| 4-CF3 | 68 |

| Data adapted from a study on the Rh(III)-catalyzed cascade annulation of 5-amino-1-aryl-pyrazoles. |

Photochemical Rearrangements and Cleavage Reactions

The photochemical behavior of pyrazole derivatives encompasses a range of transformations, including rearrangements and cleavage reactions. While specific studies on Pyrazole, 4-(methylamino)-1-phenyl- are not prevalent, the general photochemical reactivity of pyrazoles provides insight into potential transformations.

The irradiation of pyrazole derivatives can lead to skeletal rearrangements. For instance, some pyrazole derivatives have been shown to photochemically transform into imidazoles. Another significant photochemical reaction is the Wolff rearrangement, where an α-diazocarbonyl compound, a precursor to pyrazoles, converts into a ketene, which can then undergo various reactions.

Stability and Degradation Pathways

The stability of "Pyrazole, 4-(methylamino)-1-phenyl-" towards chemical reagents is a critical aspect of its chemical profile. The inherent aromaticity of the pyrazole ring generally confers a degree of stability, though this can be modulated by its substituents.

The pyrazole nucleus is generally considered to be resistant to mild oxidizing and reducing agents. However, the substituents on the ring can be susceptible to such reactions. The amino group at the C4 position of "Pyrazole, 4-(methylamino)-1-phenyl-" could potentially be a site for oxidation. Evidence from in vitro studies on aminopyrazole derivatives suggests that they can undergo bioactivation, likely through oxidation, to form reactive intermediates. acs.org The oxidation of 1-aminopyrazoles has also been reported as a synthetic route to other heterocyclic systems. acs.org

Conversely, the phenyl group and the pyrazole ring are generally stable under mild reducing conditions. The selective reduction of a nitro group to an amino group on a pyrazole ring has been achieved via catalytic hydrogenation without affecting the pyrazole ring itself, highlighting the ring's stability. nih.govbeilstein-journals.org

Catalytic hydrogenation can be employed to reduce the pyrazole ring, typically leading to pyrazoline and subsequently pyrazolidine (B1218672) derivatives under more forcing conditions. However, the conditions required for the hydrogenation of the pyrazole ring are often harsh.

In the context of "Pyrazole, 4-(methylamino)-1-phenyl-", the phenyl group is also susceptible to catalytic hydrogenation, which would yield a cyclohexyl substituent. The selective hydrogenation of one ring over the other would depend on the specific catalyst and reaction conditions employed. For instance, the reduction of a nitro group on a phenyl ring attached to a pyrazole has been accomplished via catalytic hydrogenation without reducing the pyrazole ring, demonstrating the potential for selective transformations. nih.govbeilstein-journals.org

Future Research Directions and Outlook in Pyrazole Chemistry

Advancements in Green Chemistry Methodologies for Pyrazole (B372694) Synthesis

The principles of green chemistry are increasingly pivotal in modern organic synthesis, aiming to reduce environmental impact through the use of sustainable materials, energy efficiency, and waste minimization. The synthesis of pyrazole derivatives, including 4-(methylamino)-1-phenyl-pyrazole, is an active area for the application of these principles. researchgate.netthieme-connect.com

Key advancements focus on several areas:

Eco-friendly Solvents: There is a significant shift away from traditional volatile organic solvents towards greener alternatives. Water, ethanol (B145695), and deep eutectic solvents (DESs) are being explored as reaction media, prized for their low toxicity, biodegradability, and safety. researchgate.netgsconlinepress.com Aqueous synthesis, in particular, offers an inexpensive and environmentally benign choice. thieme-connect.com

Alternative Energy Sources: Microwave irradiation and ultrasound technology are being employed to accelerate reaction rates, often leading to higher yields in significantly shorter timeframes compared to conventional heating methods. mdpi.comnih.govdergipark.org.tr Microwave-assisted synthesis can rapidly and efficiently produce aminopyrazole derivatives. nih.govnih.gov

Advanced Catalysis: The development of novel catalysts is central to green synthesis. Research is focused on using heterogeneous catalysts, such as polymer-bound or silica-supported acids, and magnetic nanocatalysts that can be easily recovered and reused, thus minimizing waste. thieme-connect.comrsc.orgnih.gov

Solvent-Free Reactions: An increasingly popular approach involves conducting reactions under solvent-free conditions. mdpi.comrsc.org This can be achieved through mechanochemical methods, such as grinding reactants together, sometimes with a catalytic agent, which completely eliminates the need for solvents. nih.gov

These methodologies represent a paradigm shift in the synthesis of pyrazoles, offering pathways to produce 4-(methylamino)-1-phenyl-pyrazole in a more sustainable and economically viable manner.

| Green Methodology | Principle | Advantages |

| Green Solvents | Replacing hazardous organic solvents with benign alternatives like water, ethanol, or Deep Eutectic Solvents (DESs). | Reduced toxicity, lower environmental impact, improved safety, often biodegradable. researchgate.netthieme-connect.com |

| Microwave/Ultrasound | Using alternative energy sources to drive reactions. | Drastically reduced reaction times, increased yields, enhanced energy efficiency. gsconlinepress.comdergipark.org.trnih.gov |

| Heterogeneous Catalysis | Employing solid-phase or nanocatalysts that are not in the same phase as the reactants. | Ease of separation from the reaction mixture, catalyst recyclability, reduced waste. rsc.orgnih.gov |

| Solvent-Free Conditions | Performing reactions by grinding or milling solid reactants without a liquid medium. | Elimination of solvent waste, potential for improved reaction kinetics, operational simplicity. mdpi.comnih.gov |

Exploration of Novel Reaction Pathways and Mechanistic Insights

Beyond making existing syntheses greener, a significant research thrust lies in discovering entirely new reaction pathways to construct and functionalize the pyrazole core. These novel methods often provide access to complex molecular architectures that are difficult to achieve through traditional means.

Prominent areas of exploration include:

Multicomponent Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, embodying high atom economy and efficiency. rsc.org MCRs have been successfully used to generate diverse libraries of pyrazole derivatives and could be adapted for the streamlined synthesis of 4-(methylamino)-1-phenyl-pyrazole analogues. thieme-connect.comnih.gov

C-H Functionalization: Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for directly modifying the pyrazole ring. rsc.org This approach avoids the need for pre-functionalized starting materials, offering a more direct and atom-economical route to introduce new substituents onto the pyrazole scaffold.

Novel Cycloadditions: While the reaction of hydrazines with 1,3-dicarbonyl compounds is a classic route, new cycloaddition strategies are continuously being developed. mdpi.com This includes formal [3+2] cycloadditions involving unique starting materials like in-situ generated nitrile imines. nih.gov

Mechanistic Studies: A deeper understanding of reaction mechanisms is crucial for optimizing synthetic protocols and controlling outcomes like regioselectivity. Detailed kinetic and mechanistic studies, for instance on metal-mediated N-N bond formation, provide invaluable insights that guide the development of more efficient and selective reactions. rsc.orgrsc.orgumn.edu Investigating substituent effects and reaction conditions can help predict and control which isomers are formed during synthesis.

These new pathways not only enhance the efficiency of synthesis but also expand the chemical space accessible from pyrazole scaffolds, enabling the creation of novel derivatives of 4-(methylamino)-1-phenyl-pyrazole with unique properties.

| Reaction Pathway | Description | Key Advantages |

| Multicomponent Reactions | Three or more reactants combine in a one-pot reaction to form the final product. | High efficiency, atom economy, operational simplicity, rapid generation of molecular diversity. rsc.org |

| C-H Functionalization | Direct formation of C-C or C-heteroatom bonds on the pyrazole ring via a transition-metal catalyst. | High atom economy, avoids pre-functionalization steps, allows for late-stage modification. rsc.org |

| Metal-Mediated N-N Coupling | An unconventional route where a metal center mediates the formation of the pyrazole's N-N bond. | Provides access to pyrazoles through a fundamentally different mechanism, enabling new synthetic strategies. rsc.orgumn.edu |

| [3+2] Cycloadditions | The combination of a three-atom component with a two-atom component to form the five-membered pyrazole ring. | Versatile and powerful method for ring construction with good control over substitution patterns. mdpi.comnih.gov |

Development of New Non-Biological Applications in Emerging Technologies

While pyrazole derivatives are extensively researched for their medicinal properties, their unique electronic and structural features make them highly suitable for a range of non-biological applications in materials science and catalysis. Future research will likely see an expansion of 4-(methylamino)-1-phenyl-pyrazole and its analogues into these emerging technological fields.

Materials Science: Pyrazole-containing compounds are being investigated for their use in functional materials. Their ability to be incorporated into larger molecular structures makes them valuable building blocks for polymers and organic frameworks. bohrium.com Specific properties being explored include photoluminescence for use in organic light-emitting diodes (OLEDs), thermal stability for high-performance materials, and as specialized dyes and pigments.

Homogeneous Catalysis: The nitrogen atoms in the pyrazole ring make it an excellent N-donor ligand for coordinating with metal ions. nih.gov Protic pyrazoles can form versatile metal complexes that function as highly effective catalysts in various organic transformations, such as polymerization and oxidation reactions. rsc.orgresearchgate.netbohrium.com The specific substituents on the pyrazole ring can be tuned to modulate the catalytic activity and selectivity of the metal center.

Chemosensors: The fluorescence properties of some pyrazole derivatives can be engineered to respond to the presence of specific analytes. Research has shown that certain pyrazoles can act as selective and sensitive fluorescent sensors for detecting metal ions, such as mercury (Hg²⁺), in environmental or industrial samples. rsc.org

The 4-(methylamino)-1-phenyl-pyrazole structure, with its aromatic and amino functionalities, provides ample opportunities for modification to tailor its electronic and binding properties for these advanced applications.

| Application Area | Role of Pyrazole Derivative | Enabling Properties |

| Materials Science | Building block for functional polymers, dyes, and photoluminescent materials. | Aromaticity, structural rigidity, tunable electronic properties, thermal stability. bohrium.com |

| Homogeneous Catalysis | Ligand for transition metal centers to create active catalysts. | Strong coordinating ability of ring nitrogens, potential for proton-responsive behavior. nih.govrsc.org |

| Chemosensors | Active component in fluorescent probes for detecting specific ions or molecules. | Tunable fluorescence, selective binding sites for analytes. rsc.org |

Integration of Advanced Computational Techniques for Rational Pyrazole Design

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties and reaction outcomes, thereby accelerating the design and discovery process. eurasianjournals.comeurasianjournals.com For pyrazole derivatives like 4-(methylamino)-1-phenyl-pyrazole, these techniques offer a path to "rational design," where molecules with desired properties can be conceived and evaluated in silico before being synthesized in the lab.

Key computational methods include:

Quantum Mechanical Calculations: Methods like Density Functional Theory (DFT) are used to provide deep insights into the electronic structure, stability, and reactivity of pyrazole derivatives. nih.govnih.gov DFT can be used to calculate molecular geometries, predict spectroscopic signatures (NMR, IR), and model reaction mechanisms to understand transition states and energy barriers. researchgate.netnih.gov

Molecular Dynamics (MD) Simulations: MD simulations allow researchers to study the dynamic behavior of molecules over time. eurasianjournals.com This is useful for exploring the conformational flexibility of pyrazole derivatives, their stability in different environments (e.g., solvents), and their interactions with other molecules or materials. nih.gov

Molecular Modeling: These techniques are used to build and visualize 3D models of molecules, helping researchers to understand structure-property relationships. eurasianjournals.com While often used in drug discovery for docking into biological targets, the same principles can be applied to model the interaction of a pyrazole ligand with a metal catalyst or its packing in a solid-state material.

By integrating these computational tools, researchers can rationally modify the structure of 4-(methylamino)-1-phenyl-pyrazole—for example, by changing substituents on the phenyl ring—and predict how these changes will affect its properties, guiding experimental efforts toward the most promising candidates for specific applications.

| Computational Technique | Purpose in Pyrazole Research | Insights Gained |

| Density Functional Theory (DFT) | To calculate electronic structure and predict reactivity. | Molecular geometry, electronic properties (HOMO-LUMO gap), reaction pathways, spectroscopic properties. nih.govresearchgate.net |

| Molecular Dynamics (MD) | To simulate the physical movement and conformational changes of molecules. | Conformational stability, solvent effects, dynamic interactions with other molecules. eurasianjournals.comnih.gov |

| Molecular Modeling | To visualize and analyze the 3D structure and interactions of molecules. | Structure-property relationships, binding modes (e.g., to a catalyst), intermolecular forces. eurasianjournals.com |

Q & A

Q. What novel methodologies improve regioselectivity in pyrazole functionalization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.